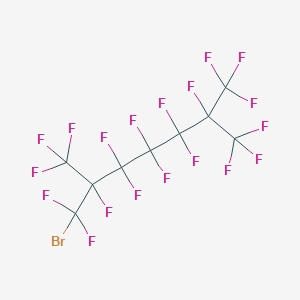

1-Bromoperfluoro(2,6-dimethylheptane)

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoro-2,6-bis(trifluoromethyl)heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9BrF19/c10-6(19,20)1(11,7(21,22)23)3(13,14)5(17,18)4(15,16)2(12,8(24,25)26)9(27,28)29 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAGCYUINJEWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(C(F)(F)Br)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9BrF19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 Bromoperfluoro 2,6 Dimethylheptane and Analogues

Nucleophilic Substitution Reactions in Perfluorinated Systems

Nucleophilic substitution reactions in perfluorinated systems are fundamental to the synthesis of a variety of fluorinated organic compounds. numberanalytics.com The high electronegativity of fluorine atoms significantly influences the reaction pathways. These reactions typically involve a fluorinating agent reacting with a substrate that has a leaving group, resulting in the substitution of that group with a fluorine atom. numberanalytics.com The process can occur through either an SN1 or SN2 pathway, contingent on the substrate, the fluorinating agent, and the specific reaction conditions. numberanalytics.com

Mechanistic Investigations of SN1 and SN2 Pathways

The mechanism of nucleophilic substitution—whether it follows a two-step SN1 pathway with a carbocation intermediate or a concerted SN2 pathway—is heavily influenced by the structure of the perfluorinated substrate. numberanalytics.com The presence of highly electronegative fluorine atoms tends to destabilize adjacent carbocations, making the SN1 pathway less favorable for many perfluoroalkyl systems. Consequently, the SN2 mechanism is often more prevalent.

However, the nature of the nucleophile and solvent also plays a crucial role. For instance, in the context of SN2 reactions, fluoride (B91410) is considered an effective nucleophile. nih.gov The reaction's potential energy surface is profoundly affected by the nucleophile, leaving group, the central atom and its substituents, and the reaction medium. nih.gov Studies on intramolecular SN2 reactions of alkyl fluorides have shown that cleavage of the C-F bond can be achieved with complete configurational inversion, supporting the SN2 mechanism. cas.cn This is particularly favored when forming five- and six-membered rings. cas.cn The use of water as a cosolvent can enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides, with DFT calculations suggesting activation occurs through stabilization of the transition state by strong F···H₂O interactions. acs.org

Influence of Perfluoroalkyl Groups on Reactivity Profiles

The extensive fluorination in perfluoroalkyl groups has a profound impact on the reactivity of these molecules. The strong electron-withdrawing inductive effect of the fluorine atoms makes the carbon backbone electron-deficient. This electronic property can influence the susceptibility of the molecule to nucleophilic attack.

Perfluoroalkyl groups are known to be versatile moieties that can impart unique physical and chemical properties to organic molecules. researchgate.net The strength and unreactive nature of the C-F bond make these structures suitable for replacing more labile functional groups. researchgate.net However, the selective manipulation of C-F bonds within perfluoroalkyl groups presents a significant challenge due to their inherent stability. researchgate.net The C-F bond strength decreases as the number of geminal fluorine substituents decreases. researchgate.net

The table below summarizes the influence of various factors on nucleophilic substitution pathways in perfluorinated systems.

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Reference |

| Perfluoroalkyl Group | Destabilizes carbocation intermediate due to strong inductive effect, making SN1 less favorable. | The electron-deficient carbon is susceptible to nucleophilic attack, but steric hindrance can be a factor. | numberanalytics.com |

| Nucleophile | Nature of nucleophile is critical in the second step. | Stronger nucleophiles favor the SN2 reaction. Fluoride itself can be a potent nucleophile. | nih.gov |

| Leaving Group | A good leaving group is essential for the initial ionization step. | The leaving group's ability to depart influences the reaction rate. | nih.gov |

| Solvent | Polar protic solvents can stabilize the carbocation and the leaving group. | Polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly. | nih.gov |

| Intramolecularity | Can favor SN1-type reactions if a stable cyclic intermediate can be formed. | Proximity effects in intramolecular reactions can significantly accelerate SN2 displacement. | cas.cn |

Radical Reactions Involving Carbon-Bromine Bonds in Perfluorinated Species

The carbon-bromine bond in perfluoroalkyl bromides is significantly weaker than the carbon-fluorine bonds, making it a prime site for initiating radical reactions. These reactions are a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.

Photochemical Activation and Characterization of Radical Intermediates

Visible light photoredox catalysis has emerged as a mild and efficient method for activating the C-Br bond in perfluoroalkyl bromides to generate perfluoroalkyl radicals. nih.govconicet.gov.ar This approach avoids the need for harsh conditions or toxic reagents. The process typically involves a photocatalyst that, upon absorbing light, can engage in a single-electron transfer with the perfluoroalkyl bromide, leading to the cleavage of the C-Br bond and the formation of a perfluoroalkyl radical. rsc.org

The generation of these radical intermediates can be achieved through various catalytic methods, including those that are thermal, photocatalyzed, or mediated by transition metals or organic dyes. conicet.gov.ar More recent methods involve the visible light photoactivation of electron-donor-acceptor (EDA) complexes. conicet.gov.ar The characterization of these transient radical species is often challenging but can be inferred through mechanistic studies, such as radical trapping experiments and analysis of the final products. rsc.org

Carboperfluoroalkylation and Cyclization Reactions Utilizing Perfluoroalkyl Bromides

Once generated, perfluoroalkyl radicals are highly reactive species that can participate in a variety of synthetic transformations. organic-chemistry.org Carboperfluoroalkylation involves the addition of these radicals to unsaturated systems like alkenes and alkynes. organic-chemistry.orgfigshare.comacs.org This process is highly valuable for the synthesis of complex fluorinated molecules. For example, a palladium-catalyzed three-component reaction of terminal alkynes, boronic acids, and perfluoroalkyl iodides allows for the highly regio- and stereocontrolled synthesis of trisubstituted perfluoroalkenes through a radical-mediated process. organic-chemistry.orgfigshare.comacs.org Similarly, visible-light-induced carboperfluoroalkylation of alkenes can lead to the formation of perfluorinated isoquinoline-1,3-diones. researchgate.net

Intramolecular cyclization reactions involving perfluoroalkyl radicals provide an efficient route to cyclic and heterocyclic compounds. acs.orgdocumentsdelivered.com These reactions often proceed with high regioselectivity, governed by the stability of the resulting cyclic radical intermediate. acs.org For instance, the defluorinative cyclization of enamides with perfluoroalkyl halides has been developed for the construction of fluoroalkenyl oxazoles. nih.gov

The following table outlines key radical reactions involving perfluoroalkyl bromides and their synthetic applications.

| Reaction Type | Description | Key Features | Synthetic Application | Reference |

| Atom Transfer Radical Addition (ATRA) | A radical is generated and adds to an alkene, followed by abstraction of a halogen atom from another molecule to propagate the radical chain. | Exhibits broad substrate scope and 100% atom economy. Can be initiated by frustrated radical pairs. | Synthesis of a variety of fluoroalkylated compounds. | rsc.org |

| Photoredox/Copper Catalyzed Addition | A dual catalytic system where a photocatalyst generates the perfluoroalkyl radical and a copper catalyst promotes the C-Br bond formation. | Proceeds under visible light irradiation. | Addition of fluorinated alkyl bromides to alkenes. | rsc.org |

| Palladium-Catalyzed Carboperfluoroalkylation | A three-component reaction involving an alkyne, a boronic acid, and a perfluoroalkyl halide. | Highly regio- and stereocontrolled. Proceeds via a radical-mediated process. | Synthesis of trisubstituted perfluoroalkenes. | organic-chemistry.orgfigshare.comacs.org |

| Visible-Light-Induced Cyclization | Perfluoroalkyl radicals generated by visible light initiate a cyclization cascade. | Mild reaction conditions. Allows for the incorporation of a wide variety of perfluoroalkyl groups. | Construction of perfluorinated isoquinoline-1,3-diones and 1-pyrrolines. | researchgate.netrsc.org |

| Defluorinative Cyclization | A cyclization reaction that involves the cleavage of C-F bonds in the perfluoroalkyl halide. | Enables the introduction of a specific 1,2-difluoroalkenyl moiety. | Construction of fluoroalkenyl oxazoles. | nih.gov |

Elimination Reactions and Olefin Formation in Perfluorinated Contexts

Elimination reactions of perfluoroalkyl bromides can lead to the formation of valuable perfluoroalkenes (olefins). These reactions compete with nucleophilic substitution and are highly dependent on the reaction conditions, such as the nature of the base and the solvent. The mechanism can be either unimolecular (E1) or bimolecular (E2). rsc.orgrsc.org

The presence of electron-withdrawing perfluoroalkyl groups can influence the acidity of adjacent protons, potentially facilitating E2 reactions. Studies on perfluoroalkyl-substituted iodoalkanes have shown that the structure of the substrate and the reaction conditions dictate the balance between elimination and substitution. documentsdelivered.com The formation of olefins can also occur through the eliminative dimerization or cross-coupling of carbenoids, which involves a stereospecific mechanism. nih.gov Boron-based olefination reactions often proceed through intermediates with leaving groups in the β-position, which can undergo stereospecific syn- or anti-elimination to yield complex olefins. nih.gov

Direct substitution and elimination of fluorine atoms from perfluoroalkyl groups are generally difficult but become more feasible with substrates like fluoro-alkenes, alkynes, imines, or carbonyl derivatives where vinylic substitution or carbanion-mediated pathways are available. researchgate.net

Electrophilic and Metal-Catalyzed Transformations of Perfluorinated Bromoalkanes

The reactivity of perfluorinated bromoalkanes, such as 1-Bromoperfluoro(2,6-dimethylheptane), is characterized by the strong electron-withdrawing nature of the perfluoroalkyl group. This electronic property significantly influences the types of transformations these compounds can undergo. While classical electrophilic substitution reactions are uncommon for perfluoroalkanes due to their low electron density, they are valuable substrates in a variety of metal-catalyzed coupling reactions. These transformations provide effective methods for the introduction of perfluoroalkyl moieties into organic molecules, a strategy of significant interest in medicinal chemistry and materials science due to the unique properties conferred by these groups.

Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of perfluorinated bromoalkanes. Transition metals such as copper and palladium are frequently employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Copper-catalyzed reactions, in particular, have been extensively developed for the perfluoroalkylation of various substrates. For instance, copper-mediated cross-coupling of alkyl bromides with perfluoroalkylating agents has been shown to be an effective method for the synthesis of perfluoroalkylated compounds. A notable approach involves a dual copper-photoredox catalytic system for the coupling of alkyl bromides with trifluoromethyl groups. princeton.edu This method is operationally simple and tolerates a wide range of functional groups. While direct studies on 1-Bromoperfluoro(2,6-dimethylheptane) are not extensively documented, the reactivity of analogous perfluoroalkyl bromides suggests its potential as a substrate in similar transformations.

The general scheme for a copper-catalyzed perfluoroalkylation of an organobromide can be represented as:

R-Br + [Cu]-Rf → R-Rf + [Cu]-Br

Where R is an alkyl or aryl group, and Rf is a perfluoroalkyl group.

Palladium-catalyzed cross-coupling reactions also represent a versatile strategy for the functionalization of perfluoroalkyl bromides. These reactions often employ phosphine-ligated palladium catalysts to achieve high efficiency and selectivity. The coupling of perfluoroalkyl iodides with aromatic substrates has been demonstrated, and similar reactivity can be anticipated for the corresponding bromides under appropriate conditions. researchgate.net

Below is a table summarizing representative metal-catalyzed transformations of analogous perfluoroalkyl bromides, which can be extrapolated to predict the potential reactivity of 1-Bromoperfluoro(2,6-dimethylheptane).

| Catalyst System | Substrate Scope | Perfluoroalkyl Source | Reaction Type | Reference |

| Copper/Photoredox | Alkyl, Allyl, Benzyl Bromides | CF3 source | Trifluoromethylation | princeton.edu |

| (phen)CuRF | Heteroaryl Bromides | (phen)CuCF3, (phen)CuCF2CF3 | Perfluoroalkylation | acs.org |

| Palladium/Phosphine Ligand | Arenes | Perfluoroalkyl Iodides | C-H Perfluoroalkylation | researchgate.net |

| Copper | Alkyl Bromides | (DMPU)2Zn(Rf)2 | Perfluoroalkylation | researchgate.net |

Computational Probing of Reaction Pathways and Transition States in Perfluorinated Chemistry

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and energetics of perfluorinated compounds. Methods such as Density Functional Theory (DFT) provide valuable insights into reaction pathways, transition state structures, and the influence of various parameters on reactivity. These computational studies are particularly crucial for understanding the behavior of molecules like 1-Bromoperfluoro(2,6-dimethylheptane), for which experimental data may be limited.

DFT calculations have been successfully employed to investigate the mechanisms of metal-catalyzed reactions involving perfluoroalkyl halides. For example, computational studies on the palladium-catalyzed fluoroalkylation of aryl halides have shed light on the reductive elimination step, which is often crucial for C-C bond formation. nih.gov These studies have revealed the influence of ligand structure and the nature of the fluoroalkyl group on the energy barriers of the transition states. Analyses of transition-state structures using techniques like Natural Bond Orbital (NBO) have identified key orbital interactions that stabilize the transition state, providing a deeper understanding of the reaction mechanism. nih.gov

In the context of electrophilic transformations, while perfluoroalkanes themselves are poor nucleophiles, computational studies can help predict their reactivity under specific conditions or with highly reactive electrophiles. For instance, theoretical studies on the pyrolysis of perfluoroalkyl acids have used computational methods to model reaction pathways and decomposition kinetics. dntb.gov.ua

A key aspect of computational studies is the ability to calculate the geometries and energies of transition states. This information is vital for predicting reaction rates and understanding selectivity. For example, in a study of the reaction of OH radicals with polycyclic aromatic hydrocarbons (PAHs), transition state energies were calculated to evaluate the preferred reaction positions. mdpi.com Similar approaches could be applied to predict the reactivity of 1-Bromoperfluoro(2,6-dimethylheptane) with various reagents.

The table below presents examples of computational methods and their applications in studying the reactivity of perfluorinated compounds, offering a framework for how the chemistry of 1-Bromoperfluoro(2,6-dimethylheptane) could be computationally investigated.

| Computational Method | System Studied | Key Findings | Reference |

| Density Functional Theory (DFT) | Palladium(aryl)(fluoroalkyl) complexes | Elucidation of reductive elimination barriers and transition state stabilization through secondary orbital interactions. | nih.govnih.gov |

| DFT (M06-2X-D3/6-31+G(d,p)/SMD) | α-defluorinative halogenation of perfluoroalkyl ketones | Analysis of Gibbs free energy profile and solvent effects on the rate-determining step. | researchgate.net |

| DFT | OH Radical Reaction with PAHs | Calculation of transition state energies to predict reaction positions. | mdpi.com |

| Machine Learning (ML) | Organic Reactions | Training of neural network potentials to predict Hessians and accelerate transition state optimization. | arxiv.org |

These computational approaches provide a powerful complement to experimental studies, enabling a detailed exploration of reaction mechanisms at a molecular level and guiding the design of new synthetic methodologies for perfluorinated compounds.

Advanced Structural Characterization and Conformational Analysis of Perfluorinated Bromoalkanes

Solid-State and Liquid Crystalline Structures of Semifluorinated 1-Bromoalkane Compounds

Semifluorinated 1-bromoalkanes (SFBAs), which consist of a fluorocarbon segment and a hydrocarbon segment terminated by a bromine atom, serve as important models for understanding the solid-state behavior of compounds like 1-Bromoperfluoro(2,6-dimethylheptane). Research on linear SFBAs reveals complex phase behavior driven by the immiscibility of the two segments. tandfonline.comtandfonline.com

X-ray diffraction (XRD) is a crucial technique for elucidating the ordered arrangements of SFBAs in the solid state. Studies on a series of SFBA mesogens (liquid crystal precursors) show that these molecules organize into tilted, two-dimensional layered structures, often described as a herringbone arrangement. tandfonline.comtandfonline.com This packing is characteristic of plastic crystals, where distinct fluorocarbon and hydrocarbon layers form due to their mutual immiscibility. tandfonline.comtandfonline.com

The structure of these layers is highly dependent on the length of the fluorocarbon chain. As the number of CF2 units increases beyond eight, the local conformation of the fluorocarbon segment becomes more disordered. tandfonline.comtandfonline.com Upon heating, compounds such as F(CF2)12(CH2)10Br undergo a transition from a plastic crystal phase to a smectic B liquid crystalline phase, a change that can be monitored using time-resolved XRD. tandfonline.comtandfonline.com

| Compound Example | Phase Transition | Structural Characteristics |

| F(CF2)12(CH2)10Br | Plastic Crystal → Smectic B | Tilted, layered (herringbone) structure in solid state. tandfonline.comtandfonline.com |

| General SFBAs | Solid → Liquid Crystal | Formation of distinct fluorocarbon and hydrocarbon layers. tandfonline.comtandfonline.com |

Fourier-transform infrared (FTIR) spectroscopy provides detailed insights into the conformational changes within SFBAs during phase transitions. For F(CF2)12(CH2)10Br, FTIR analysis confirms that the transition from solid to liquid crystal involves an onset of gauche conformations in the CH2 segments within the hexagonal lattice. tandfonline.comtandfonline.com

Molecular Dynamics and Conformational Isomerism in Perfluorinated Chains

The defining characteristic of perfluoroalkane (PFA) chains is their tendency to adopt a helical conformation rather than the planar zig-zag structure of hydrocarbons. nsf.gov This is a result of the steric and electrostatic repulsion between the fluorine atoms. nsf.gov Computational studies using methods like Density Functional Theory (DFT) and molecular dynamics simulations have been instrumental in understanding this behavior. nsf.govacs.org

The helical twist is a localized characteristic within the molecule. nsf.gov For linear PFAs, helicity is adopted once the chain reaches a length of four carbon atoms. nsf.gov The presence of functional groups, whether protonated or unprotonated, does not significantly alter this helical preference, which is an intrinsic property of the perfluoroalkyl chain itself. nsf.gov

Ab initio calculations on branched perfluoroalkanes, such as perfluoro-2-methylbutane, reveal the presence of multiple energy minima, corresponding to different stable conformations (gauche, ortho, and anti). semanticscholar.orgresearchgate.net For a branched compound like 1-Bromoperfluoro(2,6-dimethylheptane), the interplay between the helical preference of the main chain and the steric hindrance from the perfluoromethyl branches would lead to a complex conformational landscape.

Table of Conformational Properties in Perfluoroalkanes

| Feature | Description | Governing Factors |

|---|---|---|

| Predominant Conformation | Helical | Steric and electrostatic repulsion between fluorine atoms. nsf.gov |

| Onset of Helicity | Occurs in chains with four or more carbon atoms. nsf.gov | Chain length. |

| Conformational Isomers | Presence of gauche, ortho, and anti minima. semanticscholar.orgresearchgate.net | Torsional energy profiles around C-C bonds. |

| Influence of Branches | Creates additional steric hindrance, leading to more complex energy landscapes. | Molecular architecture. |

Influence of Fluorocarbon Segments on Supramolecular Assembly and Material Morphology

The unique properties of fluorocarbon segments profoundly influence how molecules containing them self-assemble into larger supramolecular structures. The introduction of fluorine into self-assembling systems typically results in more stable and robust lattices. nih.govscispace.com This is driven by non-covalent interactions, including those specific to fluorinated compounds, which can fine-tune the biophysical and chemical properties of the resulting materials. rsc.org

The strong tendency of fluorinated segments to segregate from hydrocarbon or other non-fluorinated segments (a phenomenon known as the "fluorophobic effect") is a primary driver of supramolecular organization. researchgate.net This segregation leads to the formation of distinct, well-defined domains, as seen in the layered structures of SFBAs. tandfonline.comtandfonline.com In different molecular architectures, this can lead to the formation of micelles, columnar structures, or hexagonal liquid-crystalline lattices. nih.govscispace.com The rigid, rod-like character of perfluorinated chains further contributes to the formation of ordered lamellar (smectic) phases. tandfonline.comresearchgate.net For branched molecules, the specific shape and packing constraints imposed by the branches can lead to novel self-assembly motifs and unexpected supramolecular architectures. scispace.com

Applications in Materials Science and Advanced Polymer Research

Utilization as Precursors in the Preparation of Specialized Fluorinated Polymers and Materials

No specific research has been identified that details the use of 1-Bromoperfluoro(2,6-dimethylheptane) in the design and synthesis of novel fluorinated polymers. While perfluoroalkyl bromides, in general, can serve as initiators or building blocks in polymer synthesis, the specific reactivity, and the properties of polymers derived from this particular branched perfluorinated compound are not documented in available literature.

There is no available research that specifically investigates the surface activity and interfacial phenomena of materials derived from 1-Bromoperfluoro(2,6-dimethylheptane). The unique branched structure of this compound could theoretically influence the surface properties of resulting polymers, but no empirical data or theoretical studies have been found to substantiate this.

Role as Building Blocks for Advanced Functional Materials

The integration of 1-Bromoperfluoro(2,6-dimethylheptane) into responsive polymer systems or hybrid materials has not been described in the scientific literature. While fluorinated polymers can be designed to be responsive to various stimuli, there is no evidence to suggest that this specific compound has been utilized for such purposes.

While fluorinated compounds are well-known for their ability to create low surface energy coatings, there are no studies specifically detailing the use of 1-Bromoperfluoro(2,6-dimethylheptane) for this application. The potential effectiveness of its branched perfluorinated structure in creating highly repellent surfaces has not been a subject of published research.

Research on Perfluorinated Bromoalkanes in Two-Dimensional Chemistry and Graphene Derivative Synthesis

There is no research available that connects 1-Bromoperfluoro(2,6-dimethylheptane) to two-dimensional chemistry or the synthesis of graphene derivatives. While the functionalization of graphene with various molecules is an active area of research, the use of this specific perfluorinated bromoalkane has not been reported.

Computational and Theoretical Chemistry Studies on 1 Bromoperfluoro 2,6 Dimethylheptane and Homologues

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to elucidating the electronic structure of molecules, offering a detailed picture of bonding, reactivity, and spectroscopic properties. For complex molecules such as 1-bromoperfluoro(2,6-dimethylheptane), these methods are invaluable.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of per- and polyfluoroalkyl substances (PFAS) due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations can provide detailed information about the geometry, bond energies, and electronic distribution within 1-bromoperfluoro(2,6-dimethylheptane).

The strong electron-withdrawing nature of the fluorine atoms significantly influences the C-C and C-Br bonds. DFT studies on similar perfluorinated compounds reveal that the high electronegativity of fluorine polarizes the electron density, strengthening the C-F bonds while affecting the reactivity of other parts of the molecule. researchgate.net In the case of 1-bromoperfluoro(2,6-dimethylheptane), the bromine atom's reactivity is expected to be modulated by the surrounding perfluorinated structure. This can lead to the formation of a "sigma-hole" on the bromine atom, a region of positive electrostatic potential that plays a crucial role in intermolecular interactions. youtube.com

Theoretical calculations can also predict reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are essential for understanding the kinetic stability of the molecule and its potential reaction pathways. nih.gov

Table 1: Predicted Geometrical Parameters for 1-Bromoperfluoro(2,6-dimethylheptane) based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.95 Å |

| C-F Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.56 Å |

| C-C-C Bond Angle | ~114° |

| F-C-F Bond Angle | ~107° |

Note: The data in this table are representative values based on DFT calculations for similar brominated perfluoroalkanes and are intended for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed for high-accuracy calculations, particularly for predicting spectroscopic properties. acs.org For 1-bromoperfluoro(2,6-dimethylheptane), ab initio calculations can predict vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. researchgate.net

These predictions are crucial for the experimental identification and characterization of the compound. For instance, calculated ¹⁹F NMR chemical shifts can help in assigning the complex spectra of large perfluorinated molecules. researchgate.net Ab initio molecular dynamics (AIMD) can also be used to simulate the degradation dynamics of such compounds, providing insights into their environmental fate and persistence. acs.orgresearchgate.net

Molecular Modeling of Intermolecular Interactions in Perfluorinated Systems

The physical properties of materials are heavily influenced by intermolecular interactions. In perfluorinated systems, these interactions are complex and include van der Waals forces, dipole-dipole interactions, and, notably, halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a nucleophilic region on another molecule. nih.govwikipedia.org In 1-bromoperfluoro(2,6-dimethylheptane), the electron-withdrawing perfluoroalkyl groups enhance the σ-hole on the bromine atom, making it a potent halogen bond donor. youtube.com

Studies on adducts of dibromoperfluoroalkanes have demonstrated the significance of N···Br halogen bonds in directing crystal structures. nih.govresearchgate.net These interactions are shorter than the sum of the van der Waals radii, indicating a strong and specific attraction. nih.gov The strength of the halogen bond can be tuned by changing the halogen atom, with the trend being I > Br > Cl. nih.gov

Table 2: Representative Halogen Bond Parameters in Bromoperfluorocarbon Systems

| Interaction | Distance (Å) | Energy (kcal/mol) |

| N···Br | 2.81 - 2.95 | 4.0 - 6.0 |

| O···Br | 2.90 - 3.10 | 3.0 - 5.0 |

| F···Br | 3.10 - 3.30 | 1.5 - 2.5 |

Note: The data in this table are illustrative and based on computational and experimental studies of halogen bonding in analogous bromoperfluorinated compounds.

Beyond halogen bonding, other non-covalent interactions (NCIs) play a crucial role in the solid-state packing of perfluorinated molecules. figshare.comcsic.es These include fluorine-centered interactions, which can be attractive despite the high electronegativity of fluorine. mdpi.com Computational approaches that couple dispersion-corrected DFT with NCI analysis are used to characterize these weak interactions quantitatively. figshare.comcsic.es

The analysis of electron densities at bond critical points helps in identifying and understanding the nature of these interactions, which collectively determine the crystal structure and, consequently, the material's physical properties like melting point and solubility. figshare.comcsic.es The interplay of various NCIs, including metal-fluorine interactions in hybrid materials, can lead to unique layered structures. figshare.comcsic.es

Prediction of Thermochemical Properties and Energetics of Transformations

Understanding the thermochemical properties of compounds like 1-bromoperfluoro(2,6-dimethylheptane) is essential for assessing their stability, reactivity, and environmental impact. nih.gov Computational methods provide a means to estimate these properties, which can be difficult to measure experimentally. asme.orgasme.org

DFT and ab initio methods are used to calculate gas-phase enthalpies of formation for per- and polyfluoroalkyl substances (PFAS). nih.gov These calculations are often validated against experimental data for smaller, related molecules to ensure their accuracy. nih.gov The computed thermochemical data are vital for modeling the behavior of these compounds in various environments, including their potential for long-range atmospheric transport. nih.gov

Furthermore, quantum chemical calculations can elucidate the energetics of chemical transformations, such as defluorination reactions. nih.gov By calculating the activation barriers for bond cleavage, researchers can predict the conditions under which these persistent compounds might degrade. researchgate.net

Table 3: Predicted Thermochemical Properties for Perfluoroalkane Homologues

| Property | Predicted Value |

| Standard Enthalpy of Formation (gas, 298.15 K) | -650 to -750 kcal/mol |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | -620 to -720 kcal/mol |

| Heat Capacity (Cv, gas, 298.15 K) | 90 - 110 cal/(mol·K) |

| C-Br Bond Dissociation Energy | ~65 - 70 kcal/mol |

Note: These values are estimations for a C9 bromoperfluoroalkane based on computational studies of shorter-chain perfluoroalkanes and are for illustrative purposes.

Elucidation of Structure-Property Relationships through Computational Methods

Computational and theoretical chemistry have emerged as indispensable tools for investigating the intricate relationships between the molecular structure of per- and polyfluoroalkyl substances (PFAS) and their physicochemical and toxicological properties. In the absence of extensive experimental data for many PFAS, including 1-Bromoperfluoro(2,6-dimethylheptane) and its homologues, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, as well as molecular dynamics simulations, provide valuable insights. These methods are crucial for predicting the environmental fate, bioaccumulation potential, and toxicity of these compounds, thereby aiding in risk assessment and the design of safer alternatives.

The molecular structure of a PFAS, including its carbon chain length, the presence and type of functional groups, and the degree of branching, significantly influences its behavior. Computational models systematically explore how variations in these structural features correlate with specific properties. For instance, the degree of fluorination and the presence of functional groups are known to dramatically alter the electronic properties and intermolecular interactions of these molecules.

Impact of Structural Isomerism on Physicochemical Properties

Research has shown that branched isomers of PFAS tend to be more polar and hydrophilic compared to their linear counterparts. researchgate.net This difference in polarity can have significant implications for their environmental partitioning. For example, the higher water solubility of branched isomers may lead to their preferential distribution in aqueous environments, while the more hydrophobic linear isomers may have a greater affinity for soil and sediments. researchgate.net

Molecular modeling techniques can quantify these differences by calculating key physicochemical properties. The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a critical parameter in these studies. Computational methods like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) have been employed to predict the Kow of various PFAS, demonstrating the influence of structural variations on this property.

Table 1: Predicted Physicochemical Properties of Perfluoroalkane Isomers (Note: The following data is illustrative and based on general findings for perfluoroalkanes. Specific values for 1-Bromoperfluoro(2,6-dimethylheptane) and its direct homologues are not available in the cited literature.)

| Compound Name | Structure | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted logKow |

| Perfluoroheptane | Linear | 82.4 | 1.73 | 5.2 |

| Perfluoro-2-methylhexane | Branched | 79.1 | 1.71 | 5.0 |

| Perfluoro-3-methylhexane | Branched | 78.5 | 1.70 | 4.9 |

| Perfluoro-2,2-dimethylpentane | Highly Branched | 76.2 | 1.68 | 4.7 |

Structure-Toxicity Relationships

Computational models are also extensively used to predict the toxicological profiles of PFAS. QSAR models, in particular, establish mathematical relationships between molecular descriptors and biological activity. These descriptors can be categorized as topological, electronic, or physicochemical in nature and can quantify aspects of a molecule's size, shape, and electronic distribution.

For perfluorinated compounds, studies have shown that branching can influence their bioaccumulation and toxicity. researchgate.net Some research suggests that linear isomers may have a higher potential for bioaccumulation. researchgate.net In silico toxicology studies often involve molecular docking simulations to predict the binding affinity of PFAS to biological receptors, such as nuclear receptors, which can help to elucidate mechanisms of toxicity.

Table 2: Key Molecular Descriptors Used in QSAR Models for PFAS (Note: This table presents examples of descriptors commonly used in computational toxicology for PFAS.)

| Descriptor Type | Descriptor Name | Description | Relevance to Structure-Property Relationship |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Correlates with the overall size of the molecule, which can influence transport and binding. |

| Branching Index | A numerical value that quantifies the degree of branching in a molecule's carbon skeleton. | Differentiates between linear and branched isomers, affecting properties like boiling point and polarity. | |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Higher values indicate greater polarity, which can influence water solubility and interactions with polar molecules. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of a molecule. | |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates the lipophilicity of a compound, which is a key factor in bioaccumulation. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Relates to the volume of a molecule and its intermolecular dispersion forces. |

Environmental Research Perspectives on Perfluorinated Bromoalkane Degradation

Mechanistic Studies of Environmental Degradation Pathways

The degradation of perfluorinated compounds in the environment is a complex process governed by both abiotic and biotic mechanisms. The inherent stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, renders these molecules highly resistant to degradation.

Abiotic degradation pathways are crucial in determining the environmental persistence of perfluorinated compounds. Photolysis, the breakdown of compounds by light, and hydrolysis, the reaction with water, are two of the primary abiotic processes.

Research has shown that direct photolysis can be a degradation pathway for some fluorinated compounds. For instance, the fire-fighting fluid perfluoro-2-methyl-3-pentanone was found to undergo direct photolysis with a lifetime of 4-14 days, depending on latitude and time of year, leading to the formation of perfluorocarboxylic acids (PFCAs). scholaris.ca Similarly, the atmospheric oxidation of N-ethylperfluorobutyramide by hydroxyl radicals, a process initiated by photochemistry, has a lifetime of approximately 4 days. scholaris.ca

Hydrolysis can also contribute to the breakdown of certain classes of perfluorinated compounds, particularly those containing ester or amide functional groups. core.ac.ukresearchgate.net For example, fluorotelomer iodides are expected to have hydrolytic half-lives of about 130 days in most natural waters. core.ac.ukresearchgate.net However, perfluoroalkyl sulfonamides are generally resistant to abiotic hydrolysis under environmentally relevant conditions. core.ac.ukresearchgate.net For a compound like 1-Bromoperfluoro(2,6-dimethylheptane), which lacks readily hydrolyzable functional groups, significant degradation through hydrolysis is not expected. The primary abiotic pathway, if any, would likely involve the photolytic cleavage of the carbon-bromine (C-Br) bond, which is significantly weaker than the C-F bond.

The biotransformation and biodegradation of perfluorinated alkyl chains are generally considered to be very slow processes. ecoitn.eu Perfluorinated compounds are known to be non-biodegradable under aerobic conditions. ecoitn.eu However, polyfluorinated substances, which contain carbon-hydrogen bonds, can be more susceptible to microbial transformation.

Studies on the biotransformation of fluorotelomer-based compounds have shown that they can degrade to form PFCAs. nih.gov For example, the aerobic biotransformation of certain cationic quaternary ammonium (B1175870) compounds with perfluoroalkyl chains has been observed in soil, leading to the generation of PFOA. researchgate.net A meta-analysis of 97 microbial PFAS biotransformation studies indicated that the likelihood of biotransformation was higher under aerobic conditions and for compounds with fewer fluorine atoms. acs.org

For fully perfluorinated compounds, the strong C-F bonds make them highly recalcitrant to microbial attack. mdpi.com While specific studies on the biodegradation of 1-Bromoperfluoro(2,6-dimethylheptane) are not available, it is expected to be highly persistent, with the perfluorinated backbone resisting microbial degradation. The presence of a bromine atom might offer a potential site for initial enzymatic attack, but the subsequent degradation of the perfluorinated chain would likely be limited.

Academic Investigations into the Persistence and Environmental Mobility of Perfluorinated Alkyl Moieties

The persistence and mobility of perfluorinated alkyl moieties are defining characteristics that contribute to their status as global environmental contaminants. rsc.org The exceptional stability of the C-F bond results in very long environmental half-lives for these compounds. mdpi.com

Persistent and mobile organic substances have a high propensity to contaminate water resources over large areas because they are poorly degraded and can be transported efficiently in aquatic systems. nih.gov Perfluoroalkyl substances are generally considered persistent. nih.gov The mobility of these compounds in the environment is influenced by factors such as chain length, the nature of the functional group, and environmental conditions. enviro.wiki Shorter-chain PFAS have been reported to have higher environmental mobility compared to their long-chain counterparts. mdpi.com

The sorption of PFAS to soil and sediment can influence their mobility, with longer-chain compounds generally showing a higher affinity for organic carbon. purdue.edu For 1-Bromoperfluoro(2,6-dimethylheptane), its high degree of fluorination and lack of a polar functional group would suggest a high degree of persistence and potentially significant mobility in the environment, although its relatively high molecular weight might lead to some degree of sorption to particulate matter.

Methodological Advancements in Tracing Perfluorinated Compounds in Complex Environmental Matrices

The accurate detection and quantification of perfluorinated compounds in environmental matrices such as water, soil, and biota are essential for understanding their fate and transport. Significant advancements have been made in analytical methodologies for this purpose.

The most common approach involves solid-phase extraction (SPE) to concentrate the analytes from the sample matrix, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of PFAS at very low concentrations (ng/L or pg/g levels). mdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry has proven to be particularly sensitive for PFAS quantification. mdpi.com

To overcome matrix effects, which can interfere with the analysis, various sample clean-up methods have been developed. researchgate.net High-resolution mass spectrometry (HRMS) is also increasingly being used for the non-target and suspect screening of a wider range of PFAS in environmental samples. nih.gov

Table 1: Analytical Methods for PFAS Detection in Environmental Matrices

| Analytical Technique | Sample Matrix | Typical Limits of Detection (LOD) | Typical Limits of Quantification (LOQ) | Key Advantages |

|---|---|---|---|---|

| SPE-LC-MS/MS | Water | 0.001–0.331 ng/L | 0.01–2.00 ng/L | High sensitivity and selectivity |

| SPE-LC-MS/MS | Sediment/Soil | 0.002–0.18 ng/g | 0.004–0.054 ng/g | Effective for solid matrices |

| GC-MS | Various | Compound specific | Compound specific | Suitable for volatile PFAS |

| LC-HRMS | Various | Compound specific | Compound specific | Non-target screening, identification of novel PFAS |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-bromoperfluoro(2,6-dimethylheptane), and how can purity be optimized?

- Methodological Answer : The synthesis of perfluorinated bromoalkanes typically involves direct fluorination of hydrocarbon precursors using cobalt trifluoride (CoF₃) or electrochemical fluorination (ECF). For 1-bromoperfluoro(2,6-dimethylheptane), a starting material like 2,6-dimethylheptane (synthesized via Grignard reactions ) could undergo fluorination followed by bromination at the terminal position. Purification requires fractional distillation under inert conditions due to thermal sensitivity. Purity (>97%) can be verified using gas chromatography-mass spectrometry (GC-MS) and ¹⁹F/¹H NMR .

Q. How do structural features of 1-bromoperfluoro(2,6-dimethylheptane) influence its stability under varying temperatures?

- Methodological Answer : The perfluorinated backbone enhances thermal stability, but the bromine atom introduces reactivity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing decomposition thresholds. For example, fluorinated alkanes decompose at ~300–400°C, while brominated derivatives may show lower stability due to C-Br bond cleavage (~200–250°C) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction kinetics for bromoperfluoroalkane decomposition?

- Methodological Answer : Discrepancies in kinetic data often arise from impurities or competing reaction pathways. Use isotopic labeling (e.g., ¹⁸O₂ in oxidation studies) to track intermediates. Couple experimental data (e.g., shock tube or rapid compression machine studies ) with computational models (e.g., density functional theory for bond dissociation energies). For 1-bromoperfluoro(2,6-dimethylheptane), focus on competing C-Br vs. C-CF₃ bond cleavage pathways .

Q. How can computational chemistry predict the environmental persistence of 1-bromoperfluoro(2,6-dimethylheptane)?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Perfluoroalkyl substances (PFAS) like this compound are recalcitrant due to strong C-F bonds. Molecular dynamics simulations can model interactions with microbial enzymes, while high-resolution mass spectrometry (HRMS) identifies degradation byproducts in soil/water systems .

Q. What are the challenges in characterizing isomerization pathways during fluorination of 2,6-dimethylheptane precursors?

- Methodological Answer : Fluorination can yield positional isomers (e.g., 1-bromo vs. 3-bromo derivatives). Use ¹⁹F NMR chemical shifts and tandem MS (MS/MS) to distinguish isomers. Reaction monitoring via in-situ FTIR helps track intermediate fluorocarbons. Compare synthetic outcomes with petroleum-derived isomers (e.g., midcontinent isononanes ).

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore alternative fluorination agents (e.g., xenon difluoride) to reduce side reactions.

- Environmental Impact : Conduct long-term ecotoxicity studies using OECD 301/302 guidelines for PFAS persistence .

- Combustion Behavior : Investigate soot formation pathways in gas turbine engines using laser-induced incandescence (LII) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.